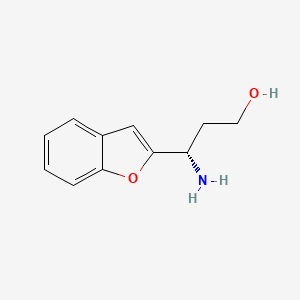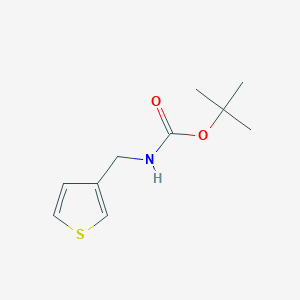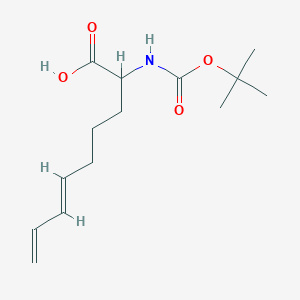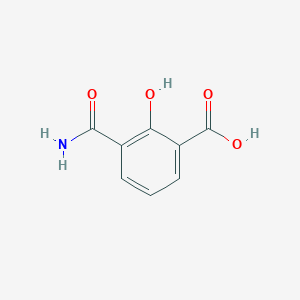![molecular formula C13H12BrN3S B12957820 2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains bromine, nitrogen, sulfur, and an isopropylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves a multistep process. One common method starts with the cyclization of thiosemicarbazide with a carboxylic acid to form 2-amino-1,3,4-thiadiazoles. These intermediates are then treated with 2-haloketones to yield imidazo[2,1-b][1,3,4]thiadiazoles . The bromination step involves the use of N-bromosuccinimide to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and bromination reactions can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole has been explored for its potential in various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound’s biological activities are thought to be mediated through its binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Substituted Imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
2,5,6-Trisubstituted Imidazo[2,1-b][1,3,4]thiadiazoles: These derivatives have additional substituents that can enhance or modify their properties.
Uniqueness
2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the bromine atom and the isopropylphenyl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H12BrN3S |
|---|---|
Poids moléculaire |
322.23 g/mol |
Nom IUPAC |
2-bromo-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H12BrN3S/c1-8(2)9-3-5-10(6-4-9)11-7-17-13(15-11)18-12(14)16-17/h3-8H,1-2H3 |
Clé InChI |
GETMXNHPQXHAIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)





![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
